

Application Notes and Protocols for HSP90 Inhibitor Administration in Mouse Models

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Compound of Interest

Compound Name: HSP90-IN-27

Cat. No.: B5795137

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A General Guideline for Researchers, Scientists, and Drug Development Professionals

Note: Specific in vivo dosage and administration data for a compound explicitly named "**HSP90-IN-27**" are not readily available in the public domain. The following application notes and protocols are a comprehensive guide based on established methodologies for various HSP90 inhibitors in murine models. Researchers should treat "**HSP90-IN-27**" as a novel investigational compound and perform initial dose-finding and toxicology studies.

Data Presentation: Dosage and Administration of HSP90 Inhibitors in Mice

The following table summarizes dosage and administration details for several well-characterized HSP90 inhibitors in mice, providing a reference range for initiating studies with a novel compound like **HSP90-IN-27**.

HSP90 Inhibitor	Mouse Model	Dosage	Administration Route	Dosing Schedule	Reference
17-AAG	CD-1 Mice	0.5 nmol	Intrathecal (i.t.)	Single dose	[1]
17-DMAG	ATL model mice	Not specified	Oral	Not specified	[2]
Onalespib (AT13387)	BON1 xenograft	30 mg/kg	Intraperitoneal (i.p.)	Days 1-4	[3]
PU-H71	MPN models	Not specified	Not specified	Not specified	
TAS-116	HCl-induced pulmonary fibrosis model	3.5, 7, 14 mg/kg	Oral (p.o.)	5 times/week	[4]
STA-12-8666	KPC mice (pancreatic cancer)	Not specified	Not specified	Started at 5 weeks of age	[5]
17-DA	Traumatic Brain Injury model	0.1 mg/kg/d	Intraperitoneal (i.p.)	Daily	

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **HSP90-IN-27** that can be administered without causing unacceptable toxicity in mice.

Materials:

- **HSP90-IN-27**
- Vehicle (e.g., DMSO, Cremophor EL, saline, or a combination, to be optimized based on compound solubility)
- 6-8 week old mice of the appropriate strain for the intended efficacy model

- Standard animal housing and monitoring equipment

Procedure:

- **Dose Selection:** Based on in vitro cytotoxicity data (e.g., IC50) and data from similar HSP90 inhibitors (see table above), select an initial starting dose and at least 3-4 escalating dose levels.
- **Animal Groups:** Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.
- **Administration:** Administer **HSP90-IN-27** via the intended route (e.g., intraperitoneal, oral gavage, intravenous). The administration schedule should mimic the intended therapeutic schedule (e.g., daily, twice weekly).
- **Monitoring:** Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Body weight should be recorded at least three times per week.
- **Endpoint:** The MTD is defined as the highest dose that does not cause greater than 20% weight loss or any signs of severe toxicity. At the end of the study period (typically 1-2 weeks), animals are euthanized, and organs can be collected for histopathological analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of **HSP90-IN-27** in a mouse xenograft model.

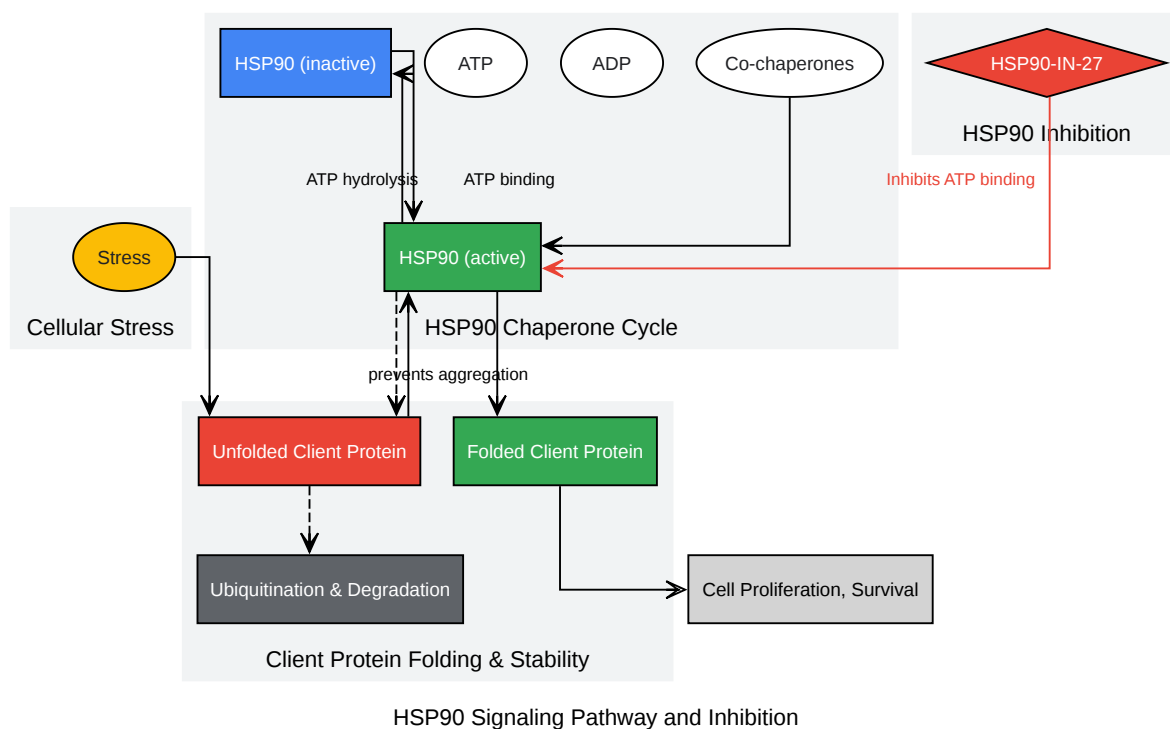
Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., athymic nude or SCID)
- **HSP90-IN-27** at the determined MTD or an optimized effective dose
- Vehicle control
- Calipers for tumor measurement

Procedure:

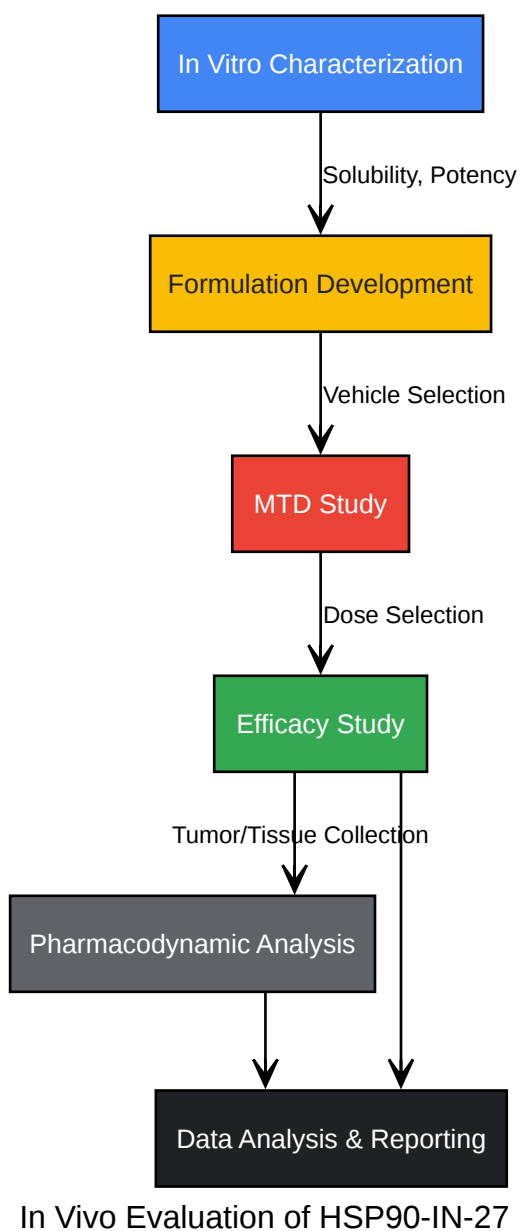
- Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (vehicle control and **HSP90-IN-27**).
- Treatment: Administer **HSP90-IN-27** or vehicle according to the predetermined dose and schedule.
- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
- Monitoring: Monitor animal health and body weight as in the MTD study.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for HSP90 client proteins).

Visualizations



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Caption: HSP90 signaling and mechanism of inhibition.



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Caption: Experimental workflow for in vivo HSP90 inhibitor studies.

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